molecular formula C68H103N11O16 B8064967 MC-Val-Cit-PAB-MMAF

MC-Val-Cit-PAB-MMAF

Cat. No. B8064967
M. Wt: 1330.6 g/mol
InChI Key: BDITVJHHJUTHBB-DNIGJBFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MC-Val-Cit-PAB-MMAF is a useful research compound. Its molecular formula is C68H103N11O16 and its molecular weight is 1330.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality MC-Val-Cit-PAB-MMAF suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about MC-Val-Cit-PAB-MMAF including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Trastuzumab-MC-vc-PAB-MMAF : This is a conjugate of the humanized monoclonal antibody trastuzumab and MMAF, an anti-mitotic agent. It has been studied for its efficacy, toxicity, and pharmacokinetics, showing that the drug:antibody ratio (DAR) significantly impacts these aspects (Leipold et al., 2007).

  • Auristatin ADCs and Peptide Linkers : Research on auristatins like MMAF has shown that different dipeptide linkers can significantly impact the potency, activity, and tolerability of ADCs. This includes the development of ADCs with improved therapeutic indices compared to the original mAb-Val-Cit-PABC-MMAF conjugate (Doronina et al., 2008).

  • Drug-Linker Stability in Anti-CD70 Auristatin Immunoconjugates : Studies have demonstrated that ADCs with linkers highly stable in circulation, like bromoacetamidocaproyl-MMAF (bac-MMAF), can provide an effective means of delivering drugs to antigen-positive cells, enhancing the therapeutic window of auristatin ADCs used in cancer treatment (Sanderson et al., 2006).

  • Resistance to Auristatin-Based ADCs : Research on ADCs that contain MMAE attached to antibodies via MC-vc-PAB has indicated potential in treating non-Hodgkin lymphoma (NHL). However, some patients do not respond or become resistant. The development of anthracycline-based ADCs has been investigated as a means to overcome this resistance (Yu et al., 2015).

  • Design of Antibody-Drug Conjugates for Colorectal Cancer : The design and development of ADCs targeting HER3-positive colorectal cancer have been studied. This includes patritumab vedotin, where patritumab is linked to MMAE via MC-Val-Cit-PAB, showing potential in targeted colorectal cancer treatment (Wang & Jimenez del Val, 2022).

  • Linker Stability in Anticancer Immunoconjugates : The stability of the linker component of ADCs is crucial for optimizing therapeutic agents. Amide bond-based technologies with longer linker half-lives in circulation have shown promise in developing ADCs with improved in vivo stability and similar activity profiles (Alley et al., 2008).

properties

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59-,60+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDITVJHHJUTHBB-DNIGJBFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H103N11O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MC-Val-Cit-PAB-MMAF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MC-Val-Cit-PAB-MMAF
Reactant of Route 2
MC-Val-Cit-PAB-MMAF
Reactant of Route 3
Reactant of Route 3
MC-Val-Cit-PAB-MMAF
Reactant of Route 4
MC-Val-Cit-PAB-MMAF
Reactant of Route 5
Reactant of Route 5
MC-Val-Cit-PAB-MMAF
Reactant of Route 6
Reactant of Route 6
MC-Val-Cit-PAB-MMAF

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.